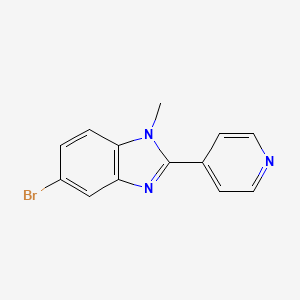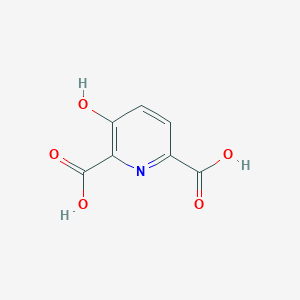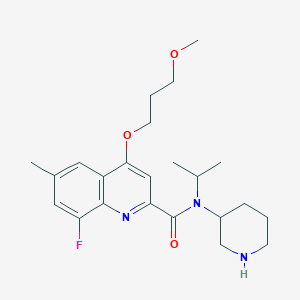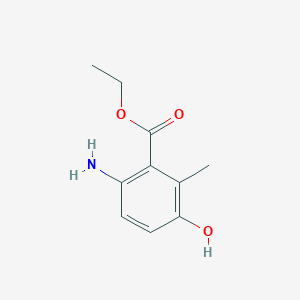
5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a pyridine ring in its structure makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the benzimidazole core. This can be achieved using methods such as the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Pyridine Ring Introduction: The pyridine ring is incorporated through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of functional materials, such as dyes and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and π-π stacking. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
5-Bromo-1-methyl-2-pyridin-4-ylbenzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
2-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H10BrN3 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
5-bromo-1-methyl-2-pyridin-4-ylbenzimidazole |
InChI |
InChI=1S/C13H10BrN3/c1-17-12-3-2-10(14)8-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,1H3 |
Clé InChI |
XBODUGQSCLMAHO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)N=C1C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)

![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)



![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)


![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)




